![molecular formula C18H14ClFN2O2S B300214 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone](/img/structure/B300214.png)
4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone, also known as CPOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPOB is a synthetic compound that belongs to the class of oxadiazole derivatives.
作用機序
The mechanism of action of 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone involves its interaction with GABA-A receptors. 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone has been shown to bind to the benzodiazepine site on the GABA-A receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone has been shown to have several biochemical and physiological effects. 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone has been shown to increase the binding of GABA to GABA-A receptors, which enhances the inhibitory effects of GABA. This results in a decrease in neuronal excitability, which can lead to anticonvulsant effects. 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of using 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This allows researchers to study the effects of benzodiazepine site modulators on the GABAergic system. One limitation of using 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone. One future direction is the study of the effects of 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone on different subtypes of GABA-A receptors. Another future direction is the development of more soluble derivatives of 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone that can be administered in vivo. Additionally, the potential use of 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone in the treatment of anxiety disorders and epilepsy warrants further investigation.
Conclusion
In conclusion, 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone is a synthetic compound that has potential applications in scientific research. Its ability to modulate the activity of GABA-A receptors makes it a valuable tool for the study of the GABAergic system. The development of more soluble derivatives of 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone and the investigation of its potential therapeutic applications are important future directions for research.
合成法
The synthesis of 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone involves several steps. The first step is the reaction of 4-fluoroacetophenone with potassium carbonate in dimethylformamide (DMF) to form 4-fluorophenylacetone. The second step involves the reaction of 4-fluorophenylacetone with thiosemicarbazide in ethanol to form 4-fluorophenylacetone thiosemicarbazone. The third step involves the reaction of 4-fluorophenylacetone thiosemicarbazone with chloroacetyl chloride in DMF to form 4-fluorophenylacetone thiosemicarbazone chloroacetyl derivative. The final step involves the reaction of 4-fluorophenylacetone thiosemicarbazone chloroacetyl derivative with 4-chlorobutyryl chloride in DMF to form 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone.
科学的研究の応用
4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone has been shown to have potential applications in scientific research. One of the main applications of 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone is in the study of the GABAergic system. 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone has been shown to modulate the activity of GABA-A receptors, which are important in the regulation of neuronal excitability. 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone has also been shown to have anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
特性
製品名 |
4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone |
---|---|
分子式 |
C18H14ClFN2O2S |
分子量 |
376.8 g/mol |
IUPAC名 |
4-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C18H14ClFN2O2S/c19-14-7-3-13(4-8-14)17-21-22-18(24-17)25-11-1-2-16(23)12-5-9-15(20)10-6-12/h3-10H,1-2,11H2 |
InChIキー |
YNBOJRVTRIXYSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCCCC(=O)C3=CC=C(C=C3)F)Cl |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCCCC(=O)C3=CC=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。